d-(+)-Lactose monohydrate

Descripción general

Descripción

Pharmatose 200M es una lactosa monohidratada de alta consistencia producida por DFE Pharma. Es una lactosa pura blanca, altamente cristalina, molida que se utiliza principalmente como excipiente en la industria farmacéutica. Debido a su naturaleza fina y superficie relativamente alta, Pharmatose 200M se compacta bien, lo que la hace ideal para su uso en tabletas, cápsulas y esferonización por extrusión .

Métodos De Preparación

Pharmatose 200M se produce mediante la molienda mecánica de lactosa para lograr distintos grados de tamaño de partícula. Este proceso permite a las empresas farmacéuticas elegir el grado que mejor se adapte a sus necesidades de formulación. El sitio de producción típico para Pharmatose 200M es en Veghel, Países Bajos .

Rutas Sintéticas y Condiciones de Reacción

La producción de Pharmatose 200M implica la molienda mecánica de lactosa monohidratada. La lactosa se muele a diferentes tamaños de partícula, lo que mejora su compresibilidad y idoneidad para diversas aplicaciones farmacéuticas. El proceso de molienda se controla cuidadosamente para garantizar la coherencia en la distribución del tamaño de partícula y otras propiedades físicas .

Métodos de Producción Industrial

En entornos industriales, Pharmatose 200M se produce en grandes cantidades utilizando equipos de molienda avanzados. El proceso implica los siguientes pasos:

Selección de Materia Prima: Se selecciona lactosa monohidratada de alta pureza como material de partida.

Molienda: La lactosa se muele mecánicamente para lograr la distribución del tamaño de partícula deseado.

Control de Calidad: La lactosa molida se somete a rigurosas pruebas de control de calidad para garantizar la coherencia y el cumplimiento de los estándares de la industria.

Análisis De Reacciones Químicas

Pharmatose 200M, al ser una forma de lactosa, experimenta diversas reacciones químicas típicas de los carbohidratos. Estas incluyen:

Tipos de Reacciones

Oxidación: La lactosa se puede oxidar a ácido lactobiónico utilizando agentes oxidantes como agua de bromo.

Reducción: La lactosa se puede reducir a lactitol utilizando agentes reductores como el borohidruro de sodio.

Hidrólisis: La lactosa se somete a hidrólisis en presencia de ácidos o enzimas como la lactasa para producir glucosa y galactosa.

Reactivos y Condiciones Comunes

Oxidación: Agua de bromo, condiciones ligeramente ácidas.

Reducción: Borohidruro de sodio, medio acuoso o alcohólico.

Hidrólisis: Ácidos diluidos (p. ej., ácido clorhídrico) o enzimas (p. ej., lactasa), temperaturas moderadas.

Productos Principales Formados

Oxidación: Ácido lactobiónico.

Reducción: Lactitol.

Hidrólisis: Glucosa y galactosa.

Aplicaciones Científicas De Investigación

Pharmatose 200M tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química

En química, Pharmatose 200M se utiliza como estándar para calibrar instrumentos analíticos y como reactivo en diversas reacciones químicas que involucran carbohidratos .

Biología

En la investigación biológica, Pharmatose 200M se utiliza como fuente de carbono en medios de cultivo microbiano. Admite el crecimiento de microorganismos fermentadores de lactosa y se utiliza en estudios relacionados con el metabolismo de los carbohidratos .

Medicina

En la industria farmacéutica, Pharmatose 200M se utiliza principalmente como excipiente en la formulación de tabletas y cápsulas. Sus excelentes propiedades de compresibilidad y unión la convierten en un relleno-aglutinante ideal en formas de dosificación sólidas .

Industria

Pharmatose 200M también se utiliza en la industria alimentaria como edulcorante y estabilizador. Su alta pureza y consistencia la hacen adecuada para su uso en diversos productos alimenticios .

Mecanismo De Acción

Pharmatose 200M ejerce sus efectos principalmente a través de sus propiedades físicas en lugar de interacciones químicas. Como excipiente, actúa como relleno-aglutinante, proporcionando volumen y cohesión a las formulaciones de tabletas. Su tamaño de partícula fino y su alta superficie aumentan su compresibilidad, lo que permite la formación de tabletas estables y uniformes .

Comparación Con Compuestos Similares

Pharmatose 200M se puede comparar con otros productos de lactosa molida como Lactochem y Respitose. Estos compuestos comparten propiedades similares, pero difieren en su distribución del tamaño de partícula y aplicaciones específicas.

Compuestos Similares

Singularidad de Pharmatose 200M

Pharmatose 200M es único en su alta consistencia y tamaño de partícula fino, lo que lo hace particularmente adecuado para aplicaciones que requieren excelentes propiedades de compresibilidad y unión. Su versatilidad en varios procesos farmacéuticos, como la granulación húmeda y la esferonización por extrusión, lo diferencia de otros productos de lactosa molida .

Actividad Biológica

d-(+)-Lactose monohydrate, a disaccharide sugar composed of glucose and galactose, is primarily found in mammalian milk. Its biological activity is significant in various physiological processes, particularly in digestion, metabolism, and as a functional ingredient in food and pharmaceutical applications. This article delves into the biological properties, metabolic pathways, and health implications of this compound, supported by case studies and research findings.

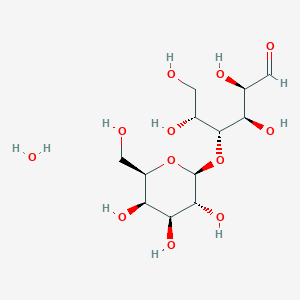

Chemical Structure and Properties

Lactose is characterized by its β-1→4 glycosidic linkage between galactose and glucose. The systematic name for lactose is β-D-galactopyranosyl-(1→4)-D-glucose. It exists in two anomeric forms: α-lactose and β-lactose, with β-lactose being more soluble in water at room temperature .

Table 1: Comparison of Lactose Forms

| Property | α-Lactose | β-Lactose |

|---|---|---|

| Solubility | Lower at 20°C | Higher at 20°C |

| Sweetness | 0.2 - 0.4 relative to sucrose | 0.2 - 0.4 relative to sucrose |

| Stability | Less stable than β-lactose | More stable |

Metabolism and Digestion

In the human body, lactose is hydrolyzed by the enzyme lactase into its monosaccharide components: glucose and galactose. This process primarily occurs in the small intestine. The caloric value of lactose ranges from 2 to 4 kcal/g depending on the individual's lactase activity and dietary composition .

Case Study: Lactase Deficiency

Approximately 70% of the global population experiences some degree of lactose malabsorption due to reduced lactase production after weaning . This condition can lead to lactose intolerance (LI), which manifests as gastrointestinal discomfort upon lactose consumption.

Biological Functions

Lactose plays several crucial roles in biological systems:

- Calcium Absorption : Lactose enhances the absorption of calcium and magnesium, contributing to bone health .

- Prebiotic Effects : Undigested lactose can act as a prebiotic, promoting beneficial gut microbiota .

- Energy Source : In neonates, glucose released from lactose serves as a vital energy source .

Health Implications

The consumption of lactose has been linked to various health outcomes:

- Bone Health : Studies indicate that lactose consumption correlates positively with improved bone density due to enhanced calcium absorption .

- Gut Health : As a prebiotic, lactose supports gut health by fostering beneficial bacteria such as bifidobacteria .

Research Findings

Recent studies have explored various aspects of lactose's biological activity:

- Nutritional Studies : Research shows that incorporating lactose into dairy cattle diets enhances nutrient utilization without adversely affecting milk protein content .

- Pharmaceutical Applications : Lactose is used as a filler in pharmaceutical formulations due to its excellent flow properties and compatibility with various drugs .

Table 2: Summary of Research Findings

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDJFVFTHLOSDW-XBLONOLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64044-51-5 | |

| Record name | Lactose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64044-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.